Methyl pent-4-ynoate (CAS: 21565-82-2) is a bifunctional organic building block featuring a terminal alkyne and a methyl ester. As a colorless liquid with a boiling point of 142-144 °C, it is highly soluble in organic solvents and serves as a premium precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and cross-coupling reactions . In procurement contexts, it is primarily selected over its free acid counterpart to provide orthogonal reactivity, allowing the terminal alkyne to be functionalized without risking carboxylate interference or requiring temporary protection steps .
While pent-4-ynoic acid provides the same terminal alkyne and carbon backbone, substituting it for methyl pent-4-ynoate often fails in complex syntheses due to the reactivity of the free carboxylic acid. The free acid can poison transition-metal catalysts, induce unwanted side reactions such as lactonization, or require additional activation steps (e.g., EDC/NHS) for coupling [1]. Furthermore, substituting with ethyl pent-4-ynoate introduces higher steric hindrance and a higher boiling point, which complicates the removal of excess reagent via vacuum distillation without thermally degrading sensitive click-adducts . Thus, the methyl ester is specifically procured when orthogonal reactivity, high volatility, and a neutral profile are required.
Methyl pent-4-ynoate demonstrates near-quantitative (>93%) grafting efficiency in CuAAC reactions with azide-functionalized mesoporous silica and polymeric binders. Compared to utilizing the free pent-4-ynoic acid, which can induce unwanted acid-catalyzed side reactions or require pre-activation, the methyl ester acts as a neutral, highly reactive terminal alkyne. Its reduced steric footprint compared to ethyl or tert-butyl esters also accelerates the cycloaddition kinetics, ensuring rapid and complete functionalization [1].
| Evidence Dimension | CuAAC grafting conversion |
| Target Compound Data | >93% conversion |
| Comparator Or Baseline | Pent-4-ynoic acid (free acid) |
| Quantified Difference | Avoids acidic side-reactions and pre-activation steps |
| Conditions | CuAAC with azide-functionalized substrates (water/t-BuOH, CuSO4/NaAsc) |
Enables direct, high-yield functionalization of sensitive materials without the need for carboxylate protection/deprotection cycles.
In the asymmetric total synthesis of bioactive metabolites such as 19,20-Epoxydocosapentaenoic acid, methyl pent-4-ynoate serves as a critical bifunctional synthon. Utilizing the methyl ester instead of the free pent-4-ynoic acid prevents carboxylate-driven catalyst poisoning and unwanted lactonization during cross-coupling. For example, coupling reactions utilizing methyl pent-4-ynoate achieve yields of 71% in forming diynoate intermediates, providing a stable, easily purifiable precursor that can be selectively hydrolyzed later in the synthetic sequence [1].
| Evidence Dimension | Cross-coupling intermediate yield |
| Target Compound Data | 71% yield (diynoate intermediate) |
| Comparator Or Baseline | Free pent-4-ynoic acid |
| Quantified Difference | Eliminates free-acid interference in metal-catalyzed steps |
| Conditions | Cs2CO3, NaI, CuI in DMF |
Crucial for multi-step syntheses where carboxylate protection is mandatory to maintain high yields and catalyst turnover.
Methyl pent-4-ynoate possesses a boiling point of 142-144 °C, which is significantly lower than that of ethyl pent-4-ynoate (approx. 158-160 °C) or longer-chain analogs like methyl hex-5-ynoate. In procurement and scale-up, this lower boiling point allows for the efficient removal of excess unreacted alkyne via vacuum distillation under milder conditions. This thermal processability prevents the degradation of thermally sensitive click-adducts or complex intermediates that would otherwise decompose at higher stripping temperatures .
| Evidence Dimension | Boiling point / Vacuum stripping temperature |
| Target Compound Data | 142-144 °C |
| Comparator Or Baseline | Ethyl pent-4-ynoate (~160 °C) |
| Quantified Difference | ~16-18 °C reduction in boiling point |
| Conditions | Standard atmospheric / vacuum distillation |
Reduces thermal stress on sensitive products during the purification of unreacted precursors, improving overall process yield.
Methyl pent-4-ynoate is highly suited for CuAAC post-functionalization of mesoporous silica, energetic polyurethane binders, and microdot arrays. Its lack of a free acidic proton prevents matrix degradation, while its terminal alkyne ensures near-quantitative grafting (>93%) under standard aqueous/organic click conditions[1].
The compound is a preferred building block in the total synthesis of complex polyunsaturated fatty acid metabolites, such as 19,20-Epoxydocosapentaenoic acid. The methyl ester protects the carboxylate during sensitive Sonogashira or Cu-mediated cross-coupling steps, enabling high-yield (>70%) intermediate formation before late-stage hydrolysis [2].
In the development of robust energetic polyurethane binders, methyl pent-4-ynoate is utilized to synthesize reactive plasticizers (e.g., bicyclo[2.2.1]heptan-2-yl-methyl pent-4-ynoate). Its orthogonal reactivity allows the alkyne to participate in azide-alkyne curing without the ester interfering with the polyurethane backbone formation [3].
Flammable;Irritant